molecular formula C14H11N3O5 B12516352 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate CAS No. 652973-86-9

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate

Cat. No.: B12516352
CAS No.: 652973-86-9
M. Wt: 301.25 g/mol
InChI Key: XLJNRQITHKJDFZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate is a complex organic compound that features both nitrophenyl and aminopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl 2-aminopyridine-3-carboxylate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aminopyridine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate: shares similarities with other nitrophenyl and aminopyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

652973-86-9

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate

InChI

InChI=1S/C14H11N3O5/c15-13-11(2-1-7-16-13)14(19)22-8-12(18)9-3-5-10(6-4-9)17(20)21/h1-7H,8H2,(H2,15,16)

InChI Key

XLJNRQITHKJDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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